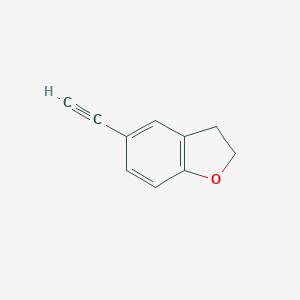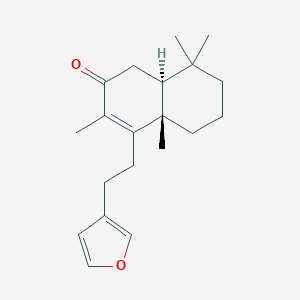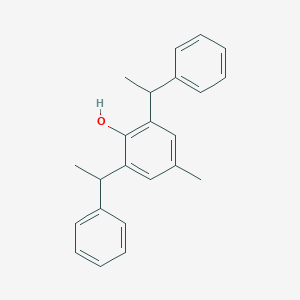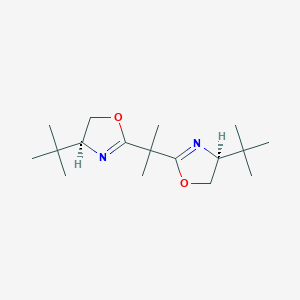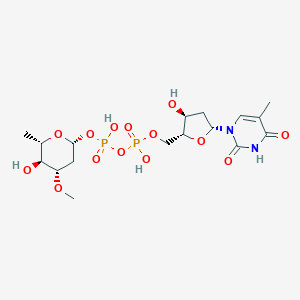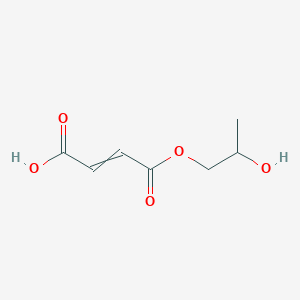
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid, also known as HOPO, is a chelating agent that is widely used in scientific research. It has a unique structure that allows it to form stable complexes with a variety of metal ions, making it a valuable tool for studying biological and chemical processes.
Mecanismo De Acción
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid works by forming stable complexes with metal ions. Its unique structure allows it to coordinate with metal ions in a specific way, forming stable complexes that can be studied using a variety of techniques.
Efectos Bioquímicos Y Fisiológicos
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of metalloproteases, enzymes that are involved in a variety of biological processes. It has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized and purified. Its unique structure allows it to form stable complexes with a wide range of metal ions, making it a valuable tool for studying biological and chemical processes.
However, there are also limitations to the use of 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid in lab experiments. Its chelating properties can interfere with the function of some biological molecules, making it difficult to study their properties in the presence of 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid. Additionally, 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid can be toxic at high concentrations, which must be taken into account when designing experiments.
Direcciones Futuras
There are several areas of future research that could be explored using 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid. One area of interest is the development of new drugs and diagnostic tools based on the chelating properties of 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid. Another area of interest is the study of the role of metal ions in biological systems, which could lead to new insights into the mechanisms of disease. Additionally, the development of new synthesis methods for 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid could lead to the production of more stable and effective chelating agents.
Métodos De Síntesis
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-chloro-4-oxobut-2-enoic acid with 2-hydroxypropylamine. This reaction results in the formation of a stable intermediate, which can be further modified to produce 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid.
Aplicaciones Científicas De Investigación
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid has a wide range of applications in scientific research. It is commonly used as a chelating agent to study the properties of metal ions in biological systems. It has been used to study the binding of metal ions to proteins, DNA, and other biological molecules. 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid has also been used in the development of new drugs and diagnostic tools.
Propiedades
Número CAS |
10099-73-7 |
|---|---|
Nombre del producto |
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid |
Fórmula molecular |
C7H12O6 |
Peso molecular |
174.15 g/mol |
Nombre IUPAC |
4-(2-hydroxypropoxy)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C7H10O5/c1-5(8)4-12-7(11)3-2-6(9)10/h2-3,5,8H,4H2,1H3,(H,9,10) |
Clave InChI |
ZKXXLNRGNAUYHP-UHFFFAOYSA-N |
SMILES isomérico |
CC(COC(=O)/C=C\C(=O)O)O |
SMILES |
CC(COC(=O)C=CC(=O)O)O |
SMILES canónico |
CC(COC(=O)C=CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



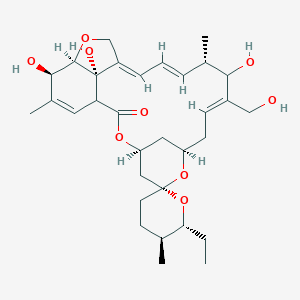

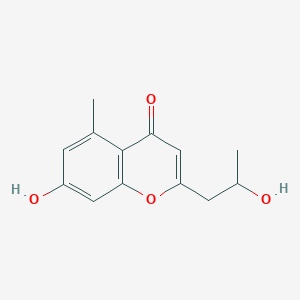
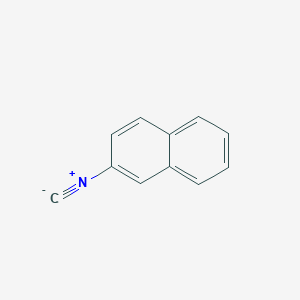

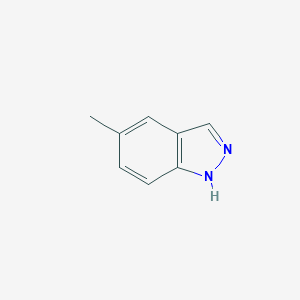
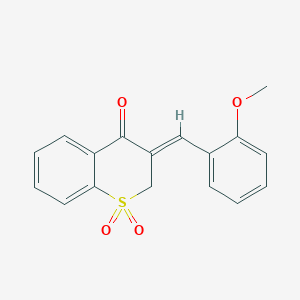
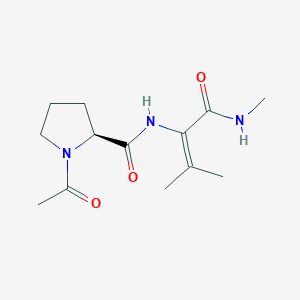
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)
